An In-depth Technical Guide to the Physicochemical Properties of (Z)-hex-2-enamide
An In-depth Technical Guide to the Physicochemical Properties of (Z)-hex-2-enamide
This technical guide provides a detailed overview of the known physicochemical properties of (Z)-hex-2-enamide. The information is intended for researchers, scientists, and professionals involved in drug development and related fields. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide presents the available computed data and outlines standardized experimental protocols for the determination of key physicochemical parameters.
Core Physicochemical Data
The following table summarizes the available quantitative data for (Z)-hex-2-enamide. It is important to note that aside from the molecular formula and weight, the other values are predicted and have not been experimentally verified.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO | PubChem |
| Molecular Weight | 113.16 g/mol | PubChem |
| XLogP3-AA (logP) | 1.1 | PubChem (Predicted) |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
Experimental Protocols for Physicochemical Property Determination
Given the absence of reported experimental values for several key properties of (Z)-hex-2-enamide, this section details standardized methodologies that can be employed for their determination.
Melting Point Determination
The melting point of a solid is a fundamental physical property indicating its purity. The capillary method is a widely used technique for this purpose.
Methodology:
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A small, finely powdered sample of (Z)-hex-2-enamide is packed into a capillary tube.
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The capillary tube is placed in a melting point apparatus.
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The sample is heated at a controlled rate.
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The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For small quantities of a substance, the micro boiling point or Siwoloboff method is suitable.
Methodology:
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A small amount of (Z)-hex-2-enamide is placed in a small test tube.
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A capillary tube, sealed at one end, is inverted and placed into the test tube.
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The apparatus is heated, and the temperature is monitored.
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The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the inverted capillary, and upon slight cooling, the liquid is drawn into the capillary tube.
Aqueous Solubility Determination
Solubility is a critical parameter for drug development, influencing absorption and bioavailability. The shake-flask method is a standard protocol for determining aqueous solubility.
Methodology:
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An excess amount of (Z)-hex-2-enamide is added to a known volume of water at a specific temperature.
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The mixture is agitated (e.g., using a shaker) until equilibrium is reached (typically 24-48 hours).
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The saturated solution is then filtered to remove any undissolved solid.
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The concentration of (Z)-hex-2-enamide in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
pKa Determination
The pKa value indicates the strength of an acid or base. For an amide like (Z)-hex-2-enamide, which is a very weak base, potentiometric titration is a common method.
Methodology:
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A solution of (Z)-hex-2-enamide of known concentration is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).
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A standardized solution of a strong acid (e.g., HCl) is incrementally added to the amide solution.
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The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa is determined from the midpoint of the buffer region of the titration curve.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the traditional approach for its experimental determination.
Methodology:
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A solution of (Z)-hex-2-enamide is prepared in one of the two immiscible phases (n-octanol or water).
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A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel.
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The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases and then allowed to stand for the phases to separate completely.
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The concentration of (Z)-hex-2-enamide in both the n-octanol and water phases is determined using an appropriate analytical method.
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The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a novel compound like (Z)-hex-2-enamide.
Caption: General workflow for physicochemical characterization.
Signaling Pathways
A thorough search of the scientific literature did not reveal any established signaling pathways in which (Z)-hex-2-enamide is known to be directly involved. Therefore, a diagrammatic representation of signaling pathways is not applicable at this time. Further biological and pharmacological studies would be required to elucidate any such interactions.
